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Compound of Interest

Compound Name: Lasofoxifene hcl

Cat. No.: B15151347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM),

has demonstrated significant potential in the prevention and treatment of osteoporosis and has

been investigated for its role in breast cancer therapy.[1][2][3] Its mechanism of action is

characterized by tissue-specific agonist and antagonist effects on estrogen receptors (ERα and

ERβ), leading to a desirable clinical profile.[1][2] This technical guide provides a

comprehensive overview of the chemical and physical properties of Lasofoxifene, its signaling

pathways, and detailed experimental protocols for its characterization. The information

presented herein is intended to support further research and development of this compound.

Chemical and Physical Properties
While Lasofoxifene has been studied in various salt forms, the most commonly cited in

literature is the tartrate salt. Data for the hydrochloride (HCl) salt is limited; therefore, this

section primarily details the properties of the Lasofoxifene free base and its tartrate salt.
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Property Value Reference

IUPAC Name

(5R,6S)-6-phenyl-5-[4-(2-

pyrrolidin-1-

ylethoxy)phenyl]-5,6,7,8-

tetrahydronaphthalen-2-ol

[4]

CAS Number 180916-16-9 (Lasofoxifene) [4][5][6]

190791-29-8 (Lasofoxifene

Tartrate)
[1][7]

180915-85-9 (Lasofoxifene

Hydrochloride)
[2]

Synonyms CP-336,156 [1]

SMILES

C1CCN(C1)CCOC2=CC=C(C

=C2)[C@H]3--INVALID-LINK--

C5=CC=CC=C5

[1]

InChI

InChI=1S/C28H31NO2/c30-

24-11-15-27-23(20-24)10-14-

26(21-6-2-1-3-7-21)28(27)22-

8-12-25(13-9-22)31-19-18-29-

16-4-5-17-29/h1-3,6-9,11-

13,15,20,26,28,30H,4-

5,10,14,16-

19H2/t26-,28+/m1/s1

[4][5]
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Property
Value
(Lasofoxifene)

Value
(Lasofoxifene
Tartrate)

Reference

Molecular Formula C₂₈H₃₁NO₂ C₃₂H₃₇NO₈ [4][5][6]

Molecular Weight 413.55 g/mol 563.64 g/mol [4][6][7]

Melting Point 110-113°C Not available [6]

Appearance Off-white solid Not available [6]

Solubility

Soluble in Chloroform.

In DMSO: 20 mg/mL.

In Ethanol: 1.5

mg/mL. In DMF: 20

mg/mL.

Not available [5][6]

pKa 9.27 (predicted) Not available [3]

Signaling Pathways
Lasofoxifene's pharmacological effects are primarily mediated through its interaction with

estrogen receptors alpha (ERα) and beta (ERβ). As a SERM, it exhibits tissue-dependent

agonism and antagonism.

In bone tissue, Lasofoxifene acts as an ER agonist. This agonistic activity mimics the effects of

estrogen, leading to the maintenance of bone mineral density. The proposed mechanism

involves the recruitment of co-activators to the ER, which in turn modulates the expression of

genes involved in bone metabolism. Specifically, it is thought to alter the

RANKL/RANK/osteoprotegerin system, reducing the formation and activity of osteoclasts.[1]

Conversely, in breast and uterine tissues, Lasofoxifene functions as an ER antagonist.[1][2]

This antagonistic action is crucial for its potential application in breast cancer therapy. By

binding to ERα in breast cancer cells, Lasofoxifene induces a conformational change in the

receptor that promotes the recruitment of co-repressors. This complex then inhibits the

transcription of estrogen-responsive genes that are critical for tumor growth and proliferation.[3]
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Furthermore, some studies suggest that Lasofoxifene may also act as an inverse agonist at the

CB2 cannabinoid receptor, which is expressed in bone. This interaction could contribute to its

anti-osteoporotic effects by inhibiting osteoclast formation.[5]
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Figure 1: Agonist Signaling Pathway of Lasofoxifene in Bone Tissue.
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Figure 2: Antagonist Signaling Pathway of Lasofoxifene in Breast Tissue.

Experimental Protocols
This section outlines key experimental methodologies for the characterization of Lasofoxifene
HCl.

Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of Lasofoxifene HCl for ERα and ERβ.

Materials:
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Human recombinant ERα and ERβ

[³H]-Estradiol (radioligand)

Lasofoxifene HCl

Assay buffer (e.g., Tris-HCl with DTT)

Scintillation cocktail and counter

Procedure:

Prepare a series of dilutions of Lasofoxifene HCl.

In a multi-well plate, incubate a fixed concentration of ERα or ERβ with a fixed concentration

of [³H]-Estradiol and varying concentrations of Lasofoxifene HCl.

Include control wells for total binding (no competitor) and non-specific binding (excess

unlabeled estradiol).

Incubate the plate to allow the binding to reach equilibrium.

Separate the bound from unbound radioligand using a method such as hydroxylapatite

precipitation or size-exclusion chromatography.

Quantify the amount of bound [³H]-Estradiol in each well using a scintillation counter.

Calculate the concentration of Lasofoxifene HCl that inhibits 50% of the specific binding of

[³H]-Estradiol (IC₅₀).

The relative binding affinity (RBA) can be calculated as: (IC₅₀ of Estradiol / IC₅₀ of

Lasofoxifene HCl) x 100%.[5]
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Figure 3: Estrogen Receptor Competitive Binding Assay Workflow.

MCF-7 Cell Proliferation Assay
This assay assesses the effect of Lasofoxifene HCl on the proliferation of estrogen-sensitive

human breast cancer cells (MCF-7).

Materials:

MCF-7 cells

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

Charcoal-stripped FBS (to remove endogenous steroids)

Lasofoxifene HCl
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Estradiol (positive control)

Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)

Procedure:

Culture MCF-7 cells in regular growth medium.

For the experiment, switch the cells to a medium containing charcoal-stripped FBS for 24-48

hours to induce estrogen deprivation.

Seed the cells in a 96-well plate.

Treat the cells with varying concentrations of Lasofoxifene HCl, with or without a fixed

concentration of estradiol, to assess both agonist and antagonist effects.

Include appropriate controls: vehicle, estradiol alone, and Lasofoxifene HCl alone.

Incubate the cells for a period of 4-6 days.

At the end of the incubation period, add the cell proliferation detection reagent and measure

the signal according to the manufacturer's instructions (e.g., absorbance or fluorescence).

Plot the cell proliferation against the concentration of Lasofoxifene HCl to determine its

effect.[8][9]

Reporter Gene Assay for ER Activity
This assay quantifies the ability of Lasofoxifene HCl to activate or inhibit ER-mediated gene

transcription.

Materials:

A suitable host cell line (e.g., HEK293, HeLa)

Expression vectors for ERα or ERβ

A reporter vector containing an estrogen response element (ERE) upstream of a reporter

gene (e.g., luciferase, β-galactosidase)
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A control vector for normalization (e.g., Renilla luciferase)

Transfection reagent

Lasofoxifene HCl

Estradiol

Lysis buffer and reporter gene assay reagents

Procedure:

Co-transfect the host cells with the ER expression vector, the ERE-reporter vector, and the

control vector.

After transfection, treat the cells with varying concentrations of Lasofoxifene HCl, with or

without estradiol.

Incubate the cells for 24-48 hours.

Lyse the cells and measure the activity of both the experimental and control reporter genes.

Normalize the experimental reporter gene activity to the control reporter gene activity.

Plot the normalized reporter activity against the concentration of Lasofoxifene HCl to
determine its agonistic or antagonistic effects on ER-mediated transcription.

Pharmacokinetics and Metabolism
Lasofoxifene exhibits high oral bioavailability compared to other SERMs.[1] It is primarily

metabolized in the liver through Phase I oxidation by CYP3A4/3A5 and CYP2D6, and Phase II

conjugation reactions including glucuronidation and sulfation.[1] Lasofoxifene is highly bound to

plasma proteins (>99%).[1] The elimination half-life is approximately 6 days.[1]

Conclusion
Lasofoxifene is a potent, third-generation SERM with a well-defined mechanism of action that

confers tissue-specific estrogenic and anti-estrogenic effects. Its chemical and physical
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properties, combined with its favorable pharmacokinetic profile, make it a compound of

significant interest for the treatment of postmenopausal osteoporosis and potentially for breast

cancer. The experimental protocols detailed in this guide provide a framework for the continued

investigation and characterization of Lasofoxifene HCl and related compounds. Further

research is warranted to fully elucidate its therapeutic potential and to explore its application in

other estrogen-related pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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